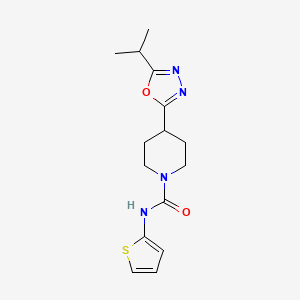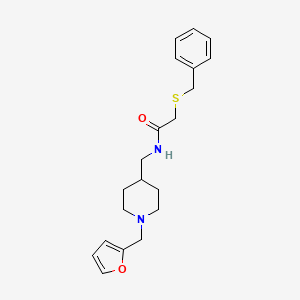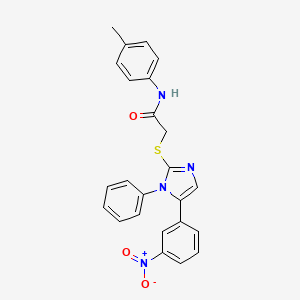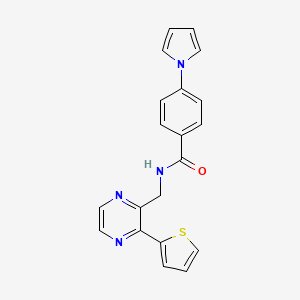![molecular formula C18H19N3O4 B2683336 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde CAS No. 851271-45-9](/img/structure/B2683336.png)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde” is a derivative of piperazine, which is a class of organic compounds with a wide range of biological activity . It is an intermediate for the synthesis of Itraconazole , an antifungal medication .
Synthesis Analysis
The synthesis of similar compounds involves co-crystallization with aromatic acids . The product is typically purified by crystallization from ethanol and characterized by NMR and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . These studies reveal complex sheets formed by hydrogen bonding within the crystal lattice .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, “1-(4-Aminophenyl)-4-(4-Methoxyphenyl)piperazine” has a melting point of 186 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives using various ester ethoxycarbonylhydrazones and primary amines, including the employment of 4-methoxybenzaldehyde. This synthesis led to compounds that were screened for their antimicrobial activities, with some exhibiting good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structure and Cyclization Reaction Mechanism
Another research by Zhang et al. (2015) reported the synthesis of 3-(4′-nitrophenyl)iminocoumarin through a cyclization reaction, involving piperidine or piperazine as catalysts. The study also delved into the crystal structure and proposed reaction mechanisms based on theoretical calculations, highlighting the potential use of the synthesized compound in developing solar cell materials (Zhang, Li, Cao, Song, & Kong, 2015).
Potential Precursors to DNA Intercalators
Tsoungas and Searcey (2001) described the conversion of 2-nitro-5-methoxybenzaldehyde into amines, leading to compounds that could act as precursors to DNA intercalators. This research underscores the importance of such compounds in the development of pharmaceuticals and their role in medical research (Tsoungas & Searcey, 2001).
Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones
Research by Dean, Varma, and Varma (1983) explored the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, employing ethanamines and derivatives of 2-hydroxybenzaldehyde. This synthesis process, involving piperazine among other bases, highlights the compound's utility in organic synthesis and potential applications in developing therapeutic agents (Dean, Varma, & Varma, 1983).
Anti-inflammatory and Analgesic Activities
Jang, Lee, and Kim (2010) investigated the anti-inflammatory and analgesic activities of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, derived from the roots of Gastrodia elata Bl. The study highlighted the compound's significant potential in treating inflammation and pain, offering insights into its therapeutic applications (Jang, Lee, & Kim, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-16-5-3-15(4-6-16)19-8-10-20(11-9-19)17-7-2-14(13-22)12-18(17)21(23)24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIZJGYFMAEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate](/img/structure/B2683253.png)

![N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2683255.png)
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)


![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)
